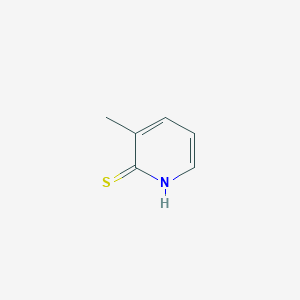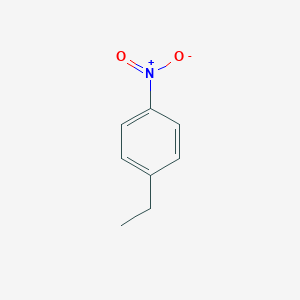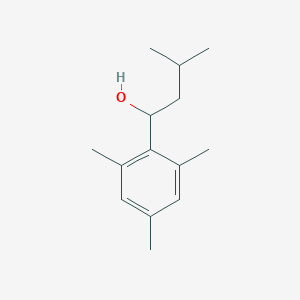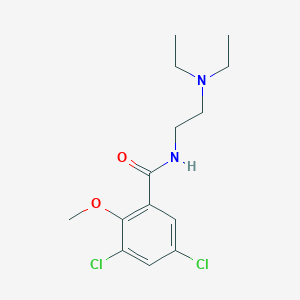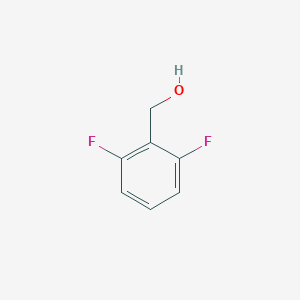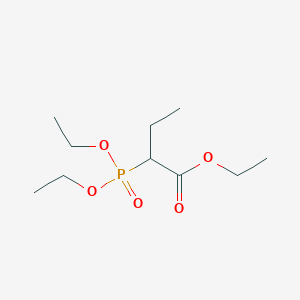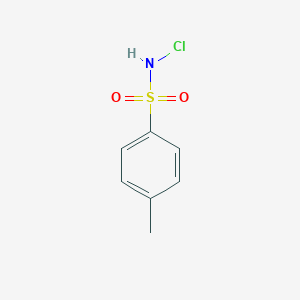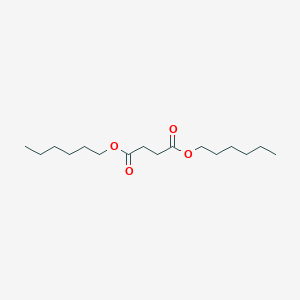
Dihexyl succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihexyl succinate is a chemical compound that belongs to the class of dialkyl succinates. It is a colorless and odorless liquid that is commonly used in various scientific research applications. This compound is synthesized through a specific chemical reaction, which involves the reaction between succinic anhydride and hexanol. In
作用機序
The mechanism of action of dihexyl succinate is not fully understood. However, it is believed to act as a plasticizer and a lubricant in various chemical reactions. It also helps to increase the solubility of various compounds in organic solvents.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of dihexyl succinate. However, it is believed to be relatively safe for use in scientific research applications. It does not have any known toxic effects on humans or animals.
実験室実験の利点と制限
Dihexyl succinate has various advantages for use in lab experiments. It is a relatively inexpensive and readily available chemical compound. It is also a versatile solvent that can be used in various chemical reactions. However, it has some limitations as well. It is not a very strong solvent and may not be suitable for use in certain reactions. It is also not very stable and may degrade over time.
将来の方向性
There are various future directions for the use of dihexyl succinate in scientific research. One potential area of research is the use of dihexyl succinate as a plasticizer in the production of biodegradable polymers. Another potential area of research is the use of dihexyl succinate as a lubricant in the production of nanomaterials. In addition, further research is needed to understand the mechanism of action and the biochemical and physiological effects of dihexyl succinate.
Conclusion:
In conclusion, dihexyl succinate is a versatile chemical compound that has various scientific research applications. It is synthesized through a specific chemical reaction and is commonly used as a solvent, plasticizer, and lubricant. It has various advantages and limitations for use in lab experiments and has potential future directions for research. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of dihexyl succinate.
合成法
The synthesis of dihexyl succinate involves the reaction between succinic anhydride and hexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid. The reaction takes place at a temperature of around 100°C and under a nitrogen atmosphere. The reaction yields dihexyl succinate as a colorless and odorless liquid. The purity of the compound can be increased through various purification methods, such as distillation and recrystallization.
科学的研究の応用
Dihexyl succinate has various scientific research applications. It is commonly used as a solvent in various chemical reactions, such as esterification and transesterification reactions. It is also used as a plasticizer in the production of various polymers, such as polyvinyl chloride (PVC). In addition, dihexyl succinate is used as a lubricant in the production of various industrial products, such as paints, coatings, and adhesives.
特性
CAS番号 |
15805-75-1 |
|---|---|
製品名 |
Dihexyl succinate |
分子式 |
C16H30O4 |
分子量 |
286.41 g/mol |
IUPAC名 |
dihexyl butanedioate |
InChI |
InChI=1S/C16H30O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h3-14H2,1-2H3 |
InChIキー |
XEYHWMQDXTVNJW-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)CCC(=O)OCCCCCC |
正規SMILES |
CCCCCCOC(=O)CCC(=O)OCCCCCC |
その他のCAS番号 |
15805-75-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



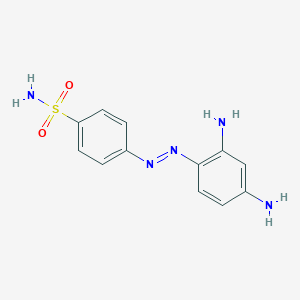
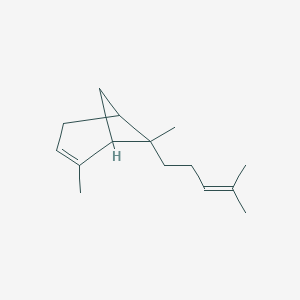
![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)
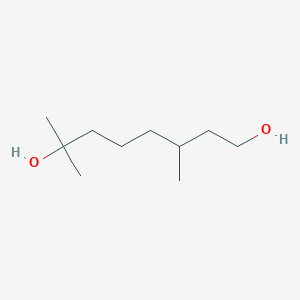
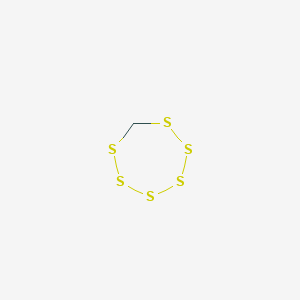
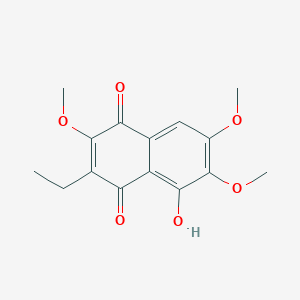
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)
